REACTION_CXSMILES
|
C(=[C:4]([OH:16])[C@@H:5]([OH:15])[C@@H:6]([OH:14])[C@@H:7]([OH:13])[C:8](=C(C)C)[OH:9])(C)C.C(N([CH2:22][CH3:23])CC)C.[C:24](Cl)(C1C=CC=CC=1)([C:31]1C=CC=CC=1)[C:25]1C=CC=CC=1.[C:44](=O)(O)[O-].[Na+]>CN(C1C=CN=CC=1)C.ClCCl>[CH3:44][C:22]1([CH3:23])[O:13][CH:7]([CH:6]([CH:5]2[CH2:4][O:16][C:24]([CH3:31])([CH3:25])[O:15]2)[OH:14])[CH2:8][O:9]1 |f:3.4|
|
Name
|
diisopropylideneribitol
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)=C([C@H]([C@H]([C@H](C(O)=C(C)C)O)O)O)O
|
Name
|
primary alcohol
|
Quantity
|
59.5 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
396 mg
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
22.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred over night at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added dropwise to the stirred reaction solution
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted three times with diethyl ether
|
Type
|
WASH
|
Details
|
The pooled organic phases were washed once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated on the rotary evaporator and residual volatiles
|
Type
|
CUSTOM
|
Details
|
removed under high vacuum
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled at 135-140° C.
|
Type
|
DISTILLATION
|
Details
|
Kugelrohr distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(O1)C(O)C1OC(OC1)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |